

Technical Support Center: Sectioning Araldite Embedded Tissues

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Compound of Interest

Compound Name: Araldite

Cat. No.: B8193078

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This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing difficulties when sectioning tissues embedded in **Araldite** resin.

Troubleshooting Guide

This section addresses common problems encountered during the sectioning of **Araldite**-embedded tissues, offering potential causes and solutions in a question-and-answer format.

Problem: The **Araldite** block is too brittle and crumbles during trimming or sectioning.

Possible Causes and Solutions:

- **Improper Polymerization:** Overheating during curing can lead to brittle blocks. A slower, more uniform polymerization process often results in a better consistency. Consider a staged curing process, for example, heating to 35°C overnight, then 45°C the next day, and finally 60°C overnight.^[1]
- **Incorrect Resin Mixture:** The ratio of resin, hardener, and accelerator is crucial for the final block hardness. An excess of accelerator (like DMP-30) can cause the block to become brittle.^[1] The hardness can be adjusted by varying the proportion of the hardener (e.g., DDSA) to the **Araldite** resin.^[1]

- Incomplete Infiltration: Residual ethanol or acetone in the tissue can interfere with proper polymerization, leading to brittleness.[1][2] Ensure a transitional solvent like propylene oxide is used after dehydration with ethanol.[1] Prolonged infiltration times may be necessary for dense tissues to ensure complete resin penetration.[3][4][5][6][7]

Problem: The sections show "chatter" or periodic thick and thin variations.

Possible Causes and Solutions:

- Vibrations: External vibrations from equipment in the lab or an unstable microtome can cause chatter. Ensure the microtome is on a stable, vibration-dampening surface.
- Block Hardness: A block that is too hard or not uniformly polymerized can lead to chatter.[8] Adjusting the resin-to-hardener ratio can modify the block's hardness.[3][4][6][7]
- Dull Knife: A dull glass or diamond knife can cause chatter.[8] It's important to use a fresh, sharp knife for sectioning.
- Cutting Speed and Angle: An inappropriate cutting speed or knife angle can contribute to chatter. Slower, more controlled cutting speeds (e.g., 0.1 to 0.5 mm/s) and adjusting the knife angle can often resolve this issue.[8]

Problem: The sections have wrinkles or folds.

Possible Causes and Solutions:

- Section Compression: A dull knife or a warm block can cause compression, leading to wrinkles.[9] Ensure the knife is sharp and consider chilling the block on ice before sectioning.[9][10][11][12]
- Water Bath Temperature: The temperature of the water bath is critical for flattening sections. If the water is too cold, sections may not spread properly, while water that is too hot can cause the paraffin to melt.[11][13] An ideal temperature is typically between 40-45°C.[13]
- Improper Section Handling: Gently laying the sections onto the water bath surface can prevent the formation of wrinkles.[9] Using a fine brush to guide the section onto the slide

can also help.[13] For persistent wrinkles, a vacuum drying technique after sectioning may be effective.[14]

- **Incomplete Infiltration:** Tissues that are not fully infiltrated with resin may absorb water unevenly on the water bath, causing waves or wrinkles.[9] Increasing infiltration times can help ensure complete embedding.[3][4][5][6][7]

Problem: There are knife marks or scratches on the sections.

Possible Causes and Solutions:

- **Damaged Knife Edge:** Nicks or defects in the knife edge are a common cause of scratches. Using a new, clean blade is the most straightforward solution.[15]
- **Hard Particles in the Block:** Debris or crystallized components within the tissue or resin can damage the knife and cause streaks. Ensure all solutions are filtered and the work area is clean.
- **Incorrect Knife Angle:** An improper knife clearance angle can lead to scraping instead of clean cutting. Adjust the angle according to the microtome manufacturer's instructions.

Araldite Resin Formulations

The composition of the **Araldite** mixture can be adjusted to achieve the desired block hardness for different tissue types. Below are some suggested formulations.

Component	Formulation 1 (American Araldite) [16]	Formulation 2 (British Araldite) [16][17]	Formulation 3 (Araldite 502 Kit)[1]
Casting Resin	Araldite 6005: 5.0 ml	Araldite M: 5.0 ml	Araldite 502: 10.0 g
Hardener	DDSA: 3.5 ml	Hardener 964 B: 5.0 ml	DDSA: 7.8 g
Accelerator	Accelerator B: 0.12 ml	Accelerator 964 C: 0.25 ml	DMP-30: 0.27g or BDMA: 0.45 g
Plasticizer	Not specified (can be added to soften)	Dibutyl phthalate (can be added)[3][4][6]	Not specified

Experimental Protocols

Standard **Araldite** Embedding Workflow

A typical protocol for embedding biological tissues in **Araldite** for electron microscopy involves several key steps:

- **Primary Fixation:** Tissues are fixed, for example, in 2.5% glutaraldehyde and 4% formaldehyde in a suitable buffer for 2 hours.[18]
- **Washing:** The fixative is washed out with a buffer solution.
- **Post-Fixation:** Tissues are post-fixed in 1% osmium tetroxide for 1 hour to enhance contrast. [18]
- **Dehydration:** The tissue is dehydrated through a graded series of ethanol (e.g., 50%, 70%, 80%, 90%, 95%, 100%).[18]
- **Transitional Solvent:** A transitional solvent like propylene oxide is used to bridge the gap between the dehydrating agent and the resin.[1][19]
- **Infiltration:** The tissue is infiltrated with a mixture of the transitional solvent and **Araldite**, with gradually increasing concentrations of **Araldite**. [2][18] Longer soaking times are recommended due to the viscosity of **Araldite**. [3][4][5][6][7]

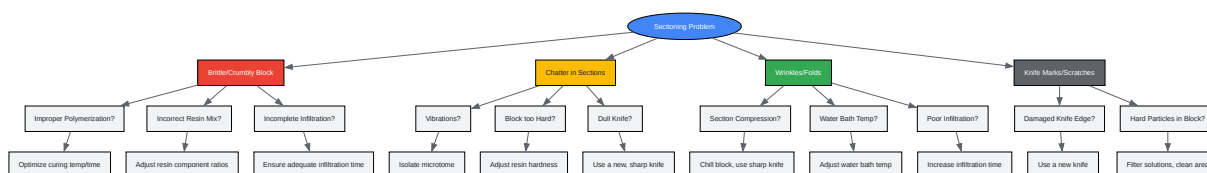
- Embedding and Curing: The tissue is placed in fresh **Araldite** in a mold and cured in an oven, typically at 60°C for 48-72 hours.[18][19]



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A typical workflow for preparing and embedding tissues in **Araldite** resin.

Troubleshooting Decision Tree



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A decision tree to help diagnose common **Araldite** sectioning issues.

Frequently Asked Questions (FAQs)

Q1: What is the ideal consistency for an **Araldite** block for sectioning?

A1: The ideal block should be hard enough to support the tissue during sectioning but not so hard that it becomes brittle. The consistency should be such that it allows for smooth, thin sectioning without crumbling or causing excessive compression. The hardness can be adjusted by altering the proportions of the resin components.[3][4][6][7]

Q2: Can I reuse an **Araldite** mixture that has been prepared but not used?

A2: It is generally not recommended to use **Araldite** mixtures that have been stored for an extended period after mixing the components, especially after the accelerator has been added, as the polymerization process will have already begun.^[5] For best results, always use a freshly prepared mixture.

Q3: Why is a transitional solvent like propylene oxide necessary?

A3: When using ethanol for dehydration, residual amounts can interfere with the polymerization of **Araldite**, adversely affecting the sectioning quality.^[1] A transitional solvent that is miscible with both ethanol and **Araldite**, such as propylene oxide, is used to ensure complete removal of the dehydrating agent before infiltration with the resin.^{[1][19]}

Q4: What are the main advantages of using **Araldite** over other embedding media like paraffin?

A4: **Araldite**, as an epoxy resin, offers several advantages for high-resolution microscopy. It provides excellent preservation of cellular detail, hardens uniformly with minimal shrinkage, and is stable under the electron beam.^{[3][4][6][7][20]} This allows for the cutting of very thin sections (ultrathin sections) suitable for transmission electron microscopy (TEM).

Q5: How can I vary the hardness of my **Araldite** block?

A5: The hardness of the final block can be controlled by adjusting the proportions of the various constituents.^{[3][4][6][7]} Adding a plasticizer, such as dibutyl phthalate (DBP), will result in a softer block.^{[3][4][6][7]} The ratio of the hardener (e.g., DDSA) to the resin also plays a significant role in determining the final hardness.^[1]

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